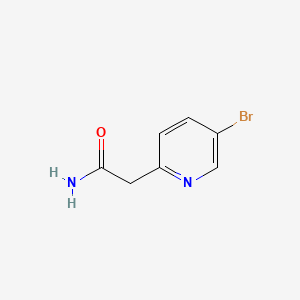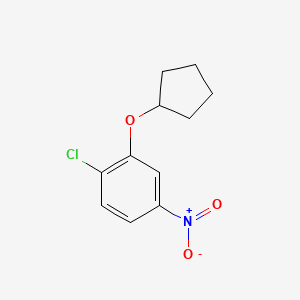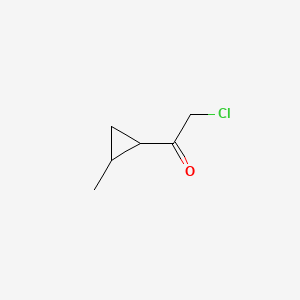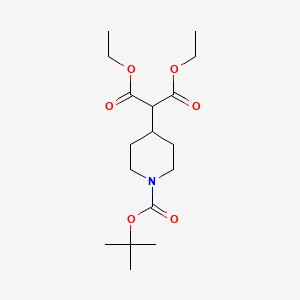
2-(5-Bromopyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Bromopyridin-2-yl)acetamide” is a chemical compound with the CAS Number: 1335055-45-2 . It has a molecular weight of 215.05 and is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .
Molecular Structure Analysis
The asymmetric unit of the compound contains two molecules, in one of which the methyl H atoms are disordered over two orientations in a 0.57 (3):0.43 (3) ratio . The dihedral angles between the pyridine rings and the acetamide groups are 7.27 (11) and 8.46 (11)° .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(5-Bromopyridin-2-yl)acetamide” are not available, it’s worth noting that the compound can bind to specific receptors in the body, leading to a cascade of signaling events within the cell.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.05 . It is solid in its physical form and is typically stored at room temperature in an inert atmosphere . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 372.2±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .
Applications De Recherche Scientifique
Synthesis of Pharmaceuticals
“2-(5-Bromopyridin-2-yl)acetamide” is widely used in the synthesis of pharmaceuticals . It can serve as a building block in the creation of various drug molecules.
Agrochemical Production
This compound also finds its use in the production of agrochemicals. Its unique properties can contribute to the development of new pesticides or fertilizers.
Dye Manufacturing
The compound is utilized in the manufacturing of dyes. The bromopyridin group can interact with other molecules to form colored complexes.
Material Science
In the field of material science, “2-(5-Bromopyridin-2-yl)acetamide” can be used in the synthesis of new materials. Its reactivity and structural properties can lead to materials with unique characteristics.
Biological Research
“2-(5-Bromopyridin-2-yl)acetamide” can be used as a tool to study the mechanism of action of various receptors in the body. It can help in understanding how specific ligands affect receptor function.
Drug Discovery
Mécanisme D'action
The compound binds to specific receptors in the body, which leads to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-bromopyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-1-2-6(10-4-5)3-7(9)11/h1-2,4H,3H2,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUIFMMXLSUUHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726296 |
Source


|
| Record name | 2-(5-Bromopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-2-yl)acetamide | |
CAS RN |
1335055-45-2 |
Source


|
| Record name | 2-(5-Bromopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B594753.png)
![N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B594755.png)


![D-[1-13C]Erythro-pent-2-ulose](/img/structure/B594759.png)

